molecular formula C6H14Cl2N2 B6607754 (1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride CAS No. 2839129-05-2

(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride

Cat. No.: B6607754
CAS No.: 2839129-05-2
M. Wt: 185.09 g/mol
InChI Key: IKIRYYXUMGZSBT-BNTLRKBRSA-N
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Description

“(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride” is a chemical compound with the molecular weight of 133.62 g/mol . It is a key structural feature found in a wide range of biologically active natural products, drugs, and agrochemicals .


Synthesis Analysis

The synthesis of these derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . An efficient synthesis of 1R,5S-bicyclo[3.1.0]hexan-2-one from ®-1,2-epoxyhex-5-ene is described .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11N.ClH/c7-6-3-1-2-5(6)4-6;/h5H,1-4,7H2;1H/t5-,6-;/m1./s1 . This indicates the specific arrangement of atoms in the molecule and the stereochemistry.


Chemical Reactions Analysis

The synthesis of these derivatives has made significant progress in recent decades, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed . The scope of substrates and synthesis applications, as well as the mechanisms of these reactions, have been emphasized .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 133.62 g/mol . It has 2 hydrogen bond donors, 1 hydrogen bond acceptor, and no rotatable bonds . Its exact mass is 133.0658271 g/mol and its monoisotopic mass is also 133.0658271 g/mol . The topological polar surface area is 26 Ų .

Future Directions

The synthesis of these derivatives is a cutting-edge area and has made spectacular progress in recent decades . Future research will likely continue to develop efficient methods for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives .

Properties

IUPAC Name

(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c1-8-3-5-2-6(5,7)4-8;;/h5H,2-4,7H2,1H3;2*1H/t5-,6-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIRYYXUMGZSBT-BNTLRKBRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC2(C1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2C[C@]2(C1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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